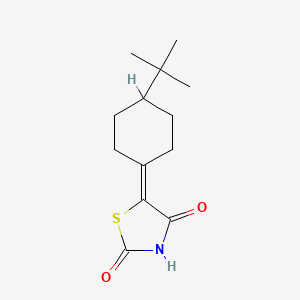
5-(4-Tert-butylcyclohexylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a cyclohexylidene group substituted with a tert-butyl group. It has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE typically involves the Knoevenagel condensation reaction. This reaction is a key step in the synthesis of thiazolidinone derivatives. In one reported method, 2-thioxothiazolidin-4-one is reacted with 4-(tert-butyl)cyclohexanone in the presence of ethylenediamine diacetate (EDDA) as a catalyst. The reaction proceeds under mild conditions, yielding the desired product with a yield of 61% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE has shown potential in several scientific research applications:
Medicinal Chemistry: The compound exhibits promising antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as yeasts. It is being explored as a potential intermediate for designing biologically active molecules.
Organic Chemistry: The compound serves as a valuable intermediate in the synthesis of various thiazolidinone-based pharmacological agents.
Biological Research: Its antimicrobial activity makes it a candidate for further studies in developing new antibiotics or antifungal agents.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one: A core structure in many biologically active molecules, including antidiabetic drugs like pioglitazone.
2-Thioxothiazolidin-4-one: A precursor in the synthesis of various thiazolidinone derivatives.
4-(tert-Butyl)cyclohexanone: A key intermediate in the synthesis of the target compound.
Uniqueness
5-[4-(TERT-BUTYL)CYCLOHEXYLIDEN]-1,3-THIAZOLANE-2,4-DIONE stands out due to its unique combination of a thiazolidinone ring and a tert-butyl-substituted cyclohexylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
5-(4-tert-butylcyclohexylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)9-6-4-8(5-7-9)10-11(15)14-12(16)17-10/h9H,4-7H2,1-3H3,(H,14,15,16) |
InChI Key |
KJXZNHCHUNASPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C2C(=O)NC(=O)S2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















